(S)-4-Methoxydalbergione
Overview
Description
(S)-4-Methoxydalbergione is a natural product found in Dalbergia riparia, Dalbergia melanoxylon, and other organisms with data available.
Scientific Research Applications
Chemical Reactivity and Structure
- Reactivity Analyses : A study utilized vibrational spectroscopy and quantum chemical calculations to analyze the structure and reactivity of 4-methoxydalbergione (MD). It was found that the chemical reactivity of one conformer (MD II) is higher than the others, indicating a variation in chemical properties based on structure (Shweta et al., 2019).
Medical Research Applications
- Cancer Research : 4-Methoxydalbergione (4-MD) has been studied for its effects on various types of cancer. It is found to inhibit the proliferation and migration of esophageal carcinoma cells by inactivating the NF-κB signaling pathway (Ming Li et al., 2023). Another study showed that 4-MD upregulates GADD45G in human liver cancer cells, suggesting its potential as an anticancer agent (L. Zeng et al., 2023). Additionally, 4-MD has demonstrated inhibitory effects on the growth of bladder cancer cells by inducing autophagy and inhibiting the Akt/ERK signaling pathway (Hai-yan Du et al., 2022).
Synthesis and Characterization
- Stereoselective Synthesis : The stereoselective synthesis of (R)- and (S)-4-Methoxydalbergione via asymmetric catalytic hydrogenation was developed, providing access to this compound with high enantiomeric purity (P. Bissel et al., 1999).
Biochemical and Molecular Studies
- Flavonoid Analysis : this compound was identified among other flavonoids in Dalbergia odorifera, with some of these compounds showing antiallergic and anti-inflammatory activities (S. Chan et al., 1998).
Environmental and Other Applications
- Determination in Dalbergia Sissoo : A study established an HPLC method for quantitative determination of 4-methoxydalbergione in Dalbergia sissoo, an important source of timber (Lincoln Ra, 2016).
Properties
IUPAC Name |
2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSUZUQISVAJJF-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)C(=CC1=O)[C@@H](C=C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154141 | |
Record name | 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2543-95-5 | |
Record name | 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2543-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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